molecular formula C11H14N2S B1450956 1-(4-Methylphenyl)-2-(methylthio)-4,5-dihydro-1H-imidazole CAS No. 168640-37-7

1-(4-Methylphenyl)-2-(methylthio)-4,5-dihydro-1H-imidazole

Cat. No.: B1450956
CAS No.: 168640-37-7
M. Wt: 206.31 g/mol
InChI Key: RHKQGWGFKRVUHM-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-2-(methylthio)-4,5-dihydro-1H-imidazole is an organic compound that belongs to the class of imidazoles This compound is characterized by the presence of a 4-methylphenyl group and a methylthio group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-2-(methylthio)-4,5-dihydro-1H-imidazole typically involves the reaction of 4-methylphenylamine with carbon disulfide and an alkylating agent under controlled conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the imidazole ring. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-2-(methylthio)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

1-(4-Methylphenyl)-2-(methylthio)-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-2-(methylthio)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and the resulting chemical properties.

Biological Activity

1-(4-Methylphenyl)-2-(methylthio)-4,5-dihydro-1H-imidazole, with the CAS number 168640-37-7, is an organic compound belonging to the imidazole class. Its unique structure, featuring a 4-methylphenyl group and a methylthio group, has garnered attention for potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C11H14N2S
  • Molecular Weight : 206.31 g/mol
  • IUPAC Name : 1-(4-methylphenyl)-2-methylsulfanyl-4,5-dihydroimidazole
  • InChI Key : RHKQGWGFKRVUHM-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activity and receptor interactions, which can lead to diverse biological effects including antimicrobial and anticancer activities. The specific pathways and molecular targets remain an area of ongoing research.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to imidazole derivatives. For instance, research involving various imidazole compounds has shown significant cytotoxic effects against cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer) .

Table 1: Cytotoxicity of Imidazole Derivatives

CompoundCell LineIC50 (µM)Notes
Compound AHT-2915.0Significant cytotoxicity
Compound BMCF-720.0Moderate activity
This compoundTBDTBDUnder investigation

The exact IC50 values for this compound are still being determined through ongoing studies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have indicated that similar imidazole derivatives exhibit activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. These findings suggest that this compound may possess similar antimicrobial capabilities .

Table 2: Antimicrobial Activity of Imidazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)Reference
Compound CS. aureus15Jain et al.
Compound DE. coli12Jain et al.
This compoundTBDTBDUnder investigation

Case Studies

A notable study synthesized a series of imidazole derivatives to explore their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxic effects and induced apoptosis in cancer cell lines . The mechanism involved the activation of apoptotic pathways leading to cell death.

Properties

IUPAC Name

1-(4-methylphenyl)-2-methylsulfanyl-4,5-dihydroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-9-3-5-10(6-4-9)13-8-7-12-11(13)14-2/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKQGWGFKRVUHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN=C2SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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